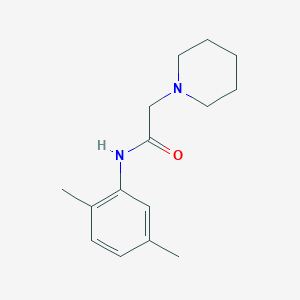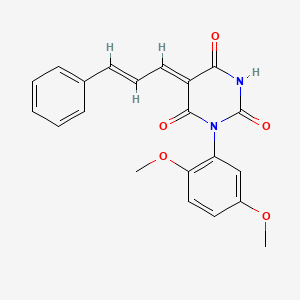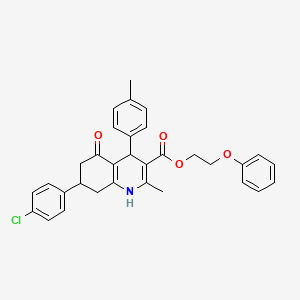
N-(2,5-dimethylphenyl)-2-(1-piperidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(1-piperidinyl)acetamide, commonly known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potent analgesic effects. The compound was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was initially developed as a potential replacement for morphine. However, due to its high abuse potential and the emergence of severe adverse effects, the drug was never approved for medical use. Despite this, U-47700 has gained popularity in the illicit drug market and has been associated with numerous overdose deaths.
作用機序
U-47700 is a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. The compound binds to the receptor and activates downstream signaling pathways, leading to the inhibition of pain signaling in the central nervous system. U-47700 also has affinity for the kappa-opioid receptor, which is responsible for the dysphoric effects of opioids.
Biochemical and Physiological Effects:
U-47700 has been shown to produce a range of biochemical and physiological effects. The compound has potent analgesic effects, which are mediated by its activity at the mu-opioid receptor. U-47700 also produces sedative and anxiolytic effects, which are mediated by its activity at the kappa-opioid receptor. Additionally, U-47700 has been shown to produce respiratory depression, which is a potentially life-threatening side effect of opioids.
実験室実験の利点と制限
U-47700 has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, U-47700 has potent analgesic effects, which make it a useful tool compound for studying the mechanisms of pain signaling in the central nervous system. However, U-47700 also has several limitations for use in laboratory experiments. The compound has a high abuse potential and can produce severe adverse effects, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on U-47700. One area of interest is the development of novel analgesics that are more selective for the mu-opioid receptor and have a lower abuse potential. Additionally, further research is needed to determine the long-term effects of U-47700 use and to develop effective treatments for overdose. Finally, U-47700 may be useful as a tool compound for studying the mechanisms of pain signaling in the central nervous system and for developing novel therapies for pain management.
合成法
The synthesis of U-47700 involves the reaction of 2,5-dimethylphenylacetic acid with piperidine and acetic anhydride. The reaction is catalyzed by trifluoroacetic acid, and the resulting product is purified through recrystallization. The synthesis of U-47700 is relatively simple and can be achieved using readily available reagents.
科学的研究の応用
U-47700 has been the subject of extensive scientific research due to its potent analgesic effects. The compound has been studied in vitro and in vivo to determine its mechanism of action and potential therapeutic uses. Additionally, U-47700 has been used as a tool compound in the development of novel analgesics and as a reference compound in forensic toxicology.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-6-7-13(2)14(10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDNZNCGMJVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-hydroxy-4-methyl-2-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5052437.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5052445.png)
![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)
![3,4-dimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5052456.png)
![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(3-thienylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052468.png)


![N'-[(4-chlorophenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5052486.png)
![N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B5052514.png)

![ethyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5052551.png)
![ethyl 4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5052555.png)